molecular formula C₄¹³C₃H₆O₄ B1141055 Patulin-13C3 CAS No. 748133-69-9

Patulin-13C3

Cat. No. B1141055
M. Wt: 157.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Patulin, including its isotopically labeled form Patulin-13C3, is a mycotoxin produced by various species of Penicillium, Aspergillus, and Byssochlamys. It is of significant interest due to its presence in food products, particularly apple-based foods, and its potential health risks. Patulin-13C3, specifically, is used in analytical studies as an internal standard to improve the accuracy of patulin detection in complex food matrices (Rychlik & Schieberle, 1998).

Synthesis Analysis

The synthesis of 13C-labeled patulin (Patulin-13C3) involves a sophisticated route designed to incorporate 13C isotopes into the patulin molecular structure. This approach enhances the precision of stable isotope dilution assays for detecting patulin in food products. The synthesis process is aimed at producing a compound that mimics the natural mycotoxin’s behavior in analytical methods while being distinguishable based on its isotopic composition (Rychlik & Schieberle, 1998).

Molecular Structure Analysis

The molecular structure of patulin-13C3 is critical for its role as an internal standard in analytical chemistry. Studies involving NMR and mass spectrometry have provided insights into the molecular structure and fragmentation patterns of patulin, which are essential for developing accurate analytical methods. These analyses help in understanding the behavior of patulin-13C3 in various analytical processes, ensuring its effective use as an internal standard (Chernyshev et al., 1988).

Chemical Reactions and Properties

Research on the electrophilic properties of patulin has shown that it can form covalent adducts with thiols, including amino acids like cysteine, through nonenzymatic reactions. These reactions are significant for understanding the interaction of patulin with biological molecules and for the development of detoxification strategies. The formation of adducts between patulin and thiols is a critical aspect of its chemical behavior, influencing both its toxicity and methods for its removal from food products (Fliege & Metzler, 2000).

Scientific Research Applications

  • Internal Standard in Stable Isotope Dilution Assays : Patulin-13C3 is synthesized and used as an internal standard in stable isotope dilution assays. This method enhances the accuracy of quantifying patulin in various samples (Rychlik & Schieberle, 1998).

  • Analytical Studies Using NMR and Mass Spectrometry : Patulin, including its isotopically labeled forms like Patulin-13C3, has been studied using NMR and mass spectrometry to understand its structural properties (Chernyshev et al., 1988).

  • Metabolism Studies in Living Cells : 13C-labeled substrates like Patulin-13C3 have been used to study the metabolism of various compounds in living cells using 13C nuclear magnetic resonance spectroscopy (Burton et al., 1980).

  • Improving Analytical Methods for Patulin Detection : Research has focused on developing optimized methods for the accurate determination of patulin in food products, using isotopically labeled patulin like 13C7-patulin as an internal standard (Seo et al., 2015).

  • Understanding Patulin Biosynthesis : Studies have been conducted to understand the biosynthesis of patulin, including the use of isotopic labeling methods to investigate the mechanism of oxidative aromatic ring cleavage and the loss of side chain protons (Iijima et al., 1983).

  • Exploring the Molecular Genetics of Patulin Biosynthesis : Research has also focused on understanding the molecular genetics of patulin biosynthesis, including the characterization of genes and enzymes involved in the process (Artigot et al., 2009).

Safety And Hazards

Exposure to Patulin is associated with immunological, neurological, and gastrointestinal outcomes . Ingesting fruits contaminated with Patulin can cause acute and chronic health problems .

Future Directions

Biotechnology advances offer novel, more effective, and environmentally friendly approaches for the control and elimination of Patulin in food compared to traditional methods . Biosensors represent the future of Patulin detection and use biological tools such as aptamer, enzyme, and antibody . Future research will continue to explore new methods for detecting and managing these mycotoxins, with the ultimate goal of ensuring the safety and quality of fruits and derived product supply .

properties

IUPAC Name

4-hydroxy-4,6-dihydrofuro[3,2-c](213C)pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWPUFFVAOMMNM-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C2C(=CC(=O)O2)C(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C2C(=CC(=O)O2)[13CH](O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676098
Record name 4-Hydroxy(4-~13~C)-4H-furo[3,2-c]pyran-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Patulin-13C3

CAS RN

748133-69-9
Record name 4-Hydroxy(4-~13~C)-4H-furo[3,2-c]pyran-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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